![molecular formula C43H33ClN2 B14363661 5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 90162-11-1](/img/structure/B14363661.png)
5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves multiple steps. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This imine undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole, which is then oxidized to form the desired compound . Industrial production methods often involve selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for free radical bromination and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing other complex moleculesIndustrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5,5’-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Properties
CAS No. |
90162-11-1 |
|---|---|
Molecular Formula |
C43H33ClN2 |
Molecular Weight |
613.2 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)-(11-ethylbenzo[a]carbazol-5-yl)methyl]-11-ethylbenzo[a]carbazole |
InChI |
InChI=1S/C43H33ClN2/c1-3-45-39-23-13-10-17-29(39)36-25-34(27-15-5-7-19-31(27)42(36)45)41(33-21-9-12-22-38(33)44)35-26-37-30-18-11-14-24-40(30)46(4-2)43(37)32-20-8-6-16-28(32)35/h5-26,41H,3-4H2,1-2H3 |
InChI Key |
YFUKFPKSOOACEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=CC=C5Cl)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
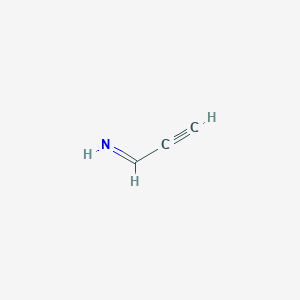
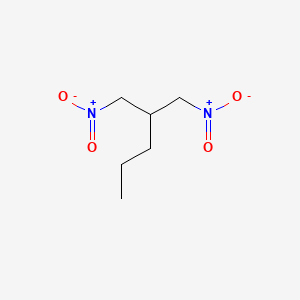
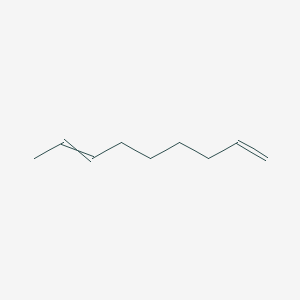
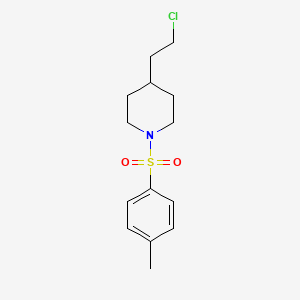

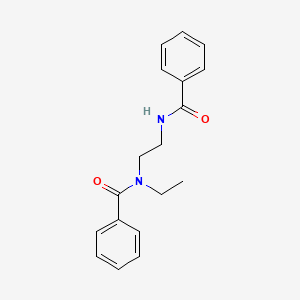

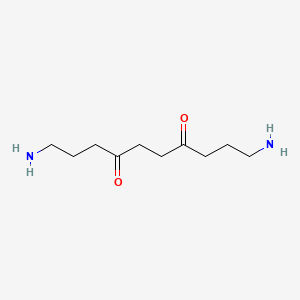
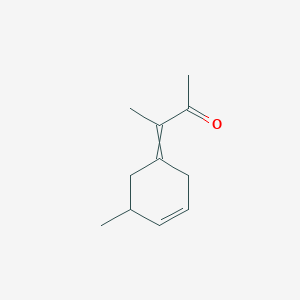

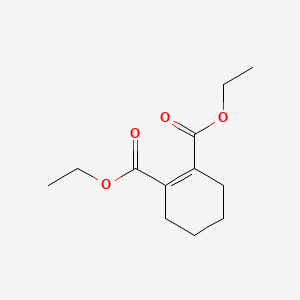
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)

